Monosodium fumarate (CAS 7704-73-6), also known as sodium hydrogen fumarate, is a highly soluble, mildly acidic dicarboxylic acid salt widely utilized as a precision buffering agent, formulation acidulant, and terminal electron acceptor in biological systems . Unlike its parent compound, free fumaric acid, which is notoriously difficult to process due to its poor aqueous solubility, the monosodium salt offers a highly processable format for liquid formulations, pharmaceutical excipients, and high-concentration aqueous buffers. In agricultural and fermentation biotechnology, it serves as a critical propionate precursor that acts as a hydrogen sink, effectively mitigating methanogenesis without inducing the severe environmental acidification associated with free organic acids [1]. For procurement teams, monosodium fumarate represents a functional upgrade over basic organic acids, delivering superior handling, predictable dissolution kinetics, and targeted pH control.
Attempting to substitute monosodium fumarate with free fumaric acid or disodium fumarate introduces critical failures in formulation stability and biological performance. Free fumaric acid has an exceptionally low aqueous solubility (approximately 6.3 to 7.0 g/L at 25 °C), which causes rapid precipitation in liquid concentrates, beverages, and aqueous pharmaceutical formulations, leading to severe processability bottlenecks [1]. Furthermore, in biological applications such as ruminant feed additives, dosing free fumaric acid causes a detrimental drop in system pH, which actively inhibits fiber-digesting microbes and negates its metabolic benefits [2]. Conversely, substituting with disodium fumarate (CAS 17013-01-3) shifts the solution pH to a neutral or slightly alkaline range, completely eliminating the mild acidic buffering capacity (pH 3.0–4.0) required for flavor preservation, oxidation-reduction potential maintenance, and specific excipient stability [3]. Procurement decisions must therefore treat the monosodium salt as a distinct functional ingredient rather than a generic fumarate source.
A primary driver for procuring monosodium fumarate is its vastly superior dissolution profile compared to the free acid. At standard ambient temperatures (25 °C), free fumaric acid achieves a maximum aqueous solubility of only 6.3 g/L, severely limiting its use in liquid concentrates and requiring energy-intensive heating to dissolve [1]. Monosodium fumarate achieves a solubility of 68.6 g/L under the same conditions, representing a nearly 11-fold increase . At elevated temperatures (100 °C), its solubility scales to over 300 g/L . This quantitative advantage eliminates precipitation risks in high-density aqueous formulations and streamlines manufacturing workflows.
| Evidence Dimension | Aqueous Solubility at 25 °C |
| Target Compound Data | 68.6 g/L (Monosodium fumarate) |
| Comparator Or Baseline | 6.3 g/L (Free fumaric acid) |
| Quantified Difference | 10.8-fold higher solubility for the monosodium salt |
| Conditions | Aqueous solution at 25 °C |
Enables the production of high-concentration liquid buffers, acidulants, and excipients without the risk of crystallization or the need for thermal processing.
In agricultural biotechnology, fumarates are procured as hydrogen sinks to reduce methane emissions. While both free fumaric acid and sodium fumarate divert metabolic hydrogen toward propionate production (reducing methane by up to 38% at 30 mM concentrations), the free acid causes a sharp decline in system pH [1]. This acidification actively inhibits cellulolytic bacteria, reducing overall fiber digestibility. Procuring the sodium salt buffers this reaction; it maintains a stable pH environment during continuous culture fermentation, preserving neutral detergent fiber (NDF) digestibility while still achieving the target reduction in methanogenesis [2].
| Evidence Dimension | System pH and Fiber Digestibility during Methane Reduction |
| Target Compound Data | Methane reduced by 38% with stable pH and preserved NDF digestibility |
| Comparator Or Baseline | Free fumaric acid (Reduces methane but drops pH, inhibiting fiber digestion) |
| Quantified Difference | Equivalent methane mitigation without the pH-induced loss of cellulolytic activity |
| Conditions | In vitro dual-flow continuous culture fermenters (30 mM dose) |
Critical for feed additive manufacturers who must guarantee methane reduction efficacy without compromising the animal's digestive efficiency.
For pharmaceutical and food-grade formulations, the exact salt form of the dicarboxylic acid dictates the final product pH. Monosodium fumarate provides a highly specific, mildly acidic buffering range, typically yielding a solution pH of 3.0 to 4.0 [1]. In contrast, disodium fumarate yields a neutral to slightly alkaline solution, and free fumaric acid is often too harsh and insoluble to act as a reliable liquid buffer. This distinct pH profile allows monosodium fumarate to maintain the optimal oxidation-reduction potential in fruit juices and liquid medications, preventing premature oxidation while delivering a controlled acidic profile.
| Evidence Dimension | Aqueous Solution pH Range |
| Target Compound Data | pH 3.0 - 4.0 (Monosodium fumarate) |
| Comparator Or Baseline | pH ~7.0+ (Disodium fumarate) |
| Quantified Difference | Maintains a distinct mildly acidic buffer zone unattainable by the disodium salt |
| Conditions | Standard aqueous solution at room temperature |
Ensures that buyers formulating acidic beverages or pH-sensitive active pharmaceutical ingredients (APIs) achieve exact pH targets without over-alkalization.
Because monosodium fumarate exhibits a nearly 11-fold higher aqueous solubility than free fumaric acid, it is the optimal choice for liquid concentrates, powdered drink mixes, and canned fruit processing. It allows formulators to achieve high molarity in solution without the risk of precipitation upon cooling, while simultaneously maintaining a stable oxidation-reduction potential that preserves fresh flavor profiles .
Monosodium fumarate is the preferred propionate precursor for livestock feed formulations targeting greenhouse gas reduction. Unlike free organic acids that cause severe ruminal acidosis and inhibit fiber-digesting bacteria, the sodium salt acts as an effective terminal electron acceptor (reducing methane by over 30% in high doses) while maintaining a stable pH environment essential for optimal digestion [1].
In pharmaceutical manufacturing, monosodium fumarate is selected over disodium fumarate when a mildly acidic buffer (pH 3.0–4.0) is required. Its high water solubility and stable crystalline nature make it an excellent compound excipient for spray drying applications, helping to improve the moisture absorption profiles and dissolution rates of active pharmaceutical ingredients without shifting the formulation into an alkaline state [2].